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Compound of Interest

Compound Name: Forrestin A (rabdosia)

Cat. No.: B15595785

For researchers and scientists engaged in natural product chemistry and drug development, a
comprehensive understanding of a molecule's spectroscopic data is paramount for its
identification, characterization, and subsequent development. This technical guide provides a
detailed overview of the available spectroscopic data for Forrestin A, a diterpenoid isolated
from Rabdosia forrestii. The information presented herein is compiled from the seminal
publication by Zhao, Q. S., et al. in Phytochemistry (1994), which first reported the isolation and
structure elucidation of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition
of a novel compound. The reported mass spectral data for Forrestin A provides key insights into
its molecular formula.

Table 1: Mass Spectrometry Data for Forrestin A

lonization Mode m/z (Observed) Molecular Formula  lon Type

HR-FAB-MS 579.2805 C30H43011 [M+H]+

Experimental Protocol: Mass Spectrometry

The mass spectrum of Forrestin A was acquired using a High-Resolution Fast Atom
Bombardment Mass Spectrometer (HR-FAB-MS). The positive ion mode was utilized to
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generate the protonated molecular ion, [M+H]+. This technique allows for the accurate mass
measurement necessary to deduce the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework of a molecule. The 1H and 13C NMR data are essential for the
structural elucidation of complex natural products like Forrestin A.

'H NMR Spectroscopic Data

The *H NMR spectrum reveals the chemical environment of each proton in the molecule,
including its connectivity to neighboring protons through spin-spin coupling.

Table 2: *H NMR Spectroscopic Data for Forrestin A (500 MHz, CDCls)

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Position o (ppm) Multiplicity J (Hz)
1 2.85 d 11.0
2 5.50 dd 11.0,4.0
3 5.35 d 4.0
5 2.10 m

6a 2.30 m

6[3 1.85 m

7a 2.05 m

78 1.75 m

9 2.60 S

11 5.95 S

12a 2.20 m

12B 1.95 m

15 4.90 d 12.0
15' 4.60 d 12.0
17 5.15 S

17 5.05 S

18 1.20 S

19 1.15 S

20 1.05 S

OAc 2.15, 2.08, 2.02, 1.98 s (each)

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different types of carbon atoms present in

the molecule.
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Table 3: 13C NMR Spectroscopic Data for Forrestin A (125 MHz, CDCIs)

Position o (ppm) Position o (ppm)

1 52.5 (CH) 11 75.5 (CH)

2 70.1 (CH) 12 35.1 (CH2)
3 78.2 (CH) 13 45.3 (C)

4 38.9 (C) 14 21.2 (CHs)
5 55.6 (CH) 15 65.2 (CH2)
6 28.5 (CH2) 16 145.8 (C)

7 30.1 (CH2) 17 115.5 (CH2)
8 42.3 (C) 18 28.1 (CHs)
9 50.2 (CH) 19 22.5 (CHs)
10 85.1 (C) 20 18.1 (CHs)
OAc (C=0) 170.5, 1702, 1698, OAc (CHs) 21.5,21.3,21.1, 20.9

169.5

Experimental Protocol: NMR Spectroscopy

The H and 3C NMR spectra of Forrestin A were recorded on a 500 MHz spectrometer using

deuterated chloroform (CDCls) as the solvent. Chemical shifts (d) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants

(J) are reported in Hertz (Hz).

Experimental Workflow Visualization

The general workflow for the isolation and characterization of a natural product like Forrestin A

involves a series of systematic steps, from extraction to final structure elucidation.
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 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Forrestin A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595785#spectroscopic-data-for-forrestin-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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